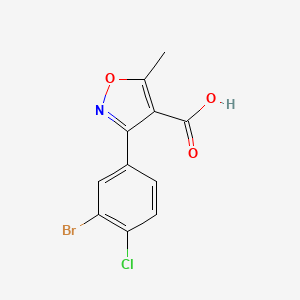

3-(3-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Beschreibung

3-(3-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted with a 3-bromo-4-chlorophenyl group and a methyl group, along with a carboxylic acid functionality at the 4-position. The bromo and chloro substituents on the phenyl ring contribute to its electronic and steric properties, influencing reactivity, solubility, and biological activity.

Eigenschaften

Molekularformel |

C11H7BrClNO3 |

|---|---|

Molekulargewicht |

316.53 g/mol |

IUPAC-Name |

3-(3-bromo-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C11H7BrClNO3/c1-5-9(11(15)16)10(14-17-5)6-2-3-8(13)7(12)4-6/h2-4H,1H3,(H,15,16) |

InChI-Schlüssel |

HQSHPERMWYNWJW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NO1)C2=CC(=C(C=C2)Cl)Br)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Isoxazole Ring Formation and Substitution

The synthesis typically starts from substituted benzaldehydes or phenyl precursors, which undergo cyclization reactions to form the isoxazole ring. The methyl group at the 5-position is introduced via alkylation or by using methyl-substituted precursors.

Carboxylation and Functional Group Transformations

The carboxylic acid group at the 4-position is commonly introduced by oxidation or by ring closure involving carboxyl-containing intermediates. A key step is the conversion of isoxazole-4-carboxylic acid derivatives into their corresponding acid chlorides, which can further react to form esters or amides if required.

Halogenation on the Phenyl Ring

The 3-(3-Bromo-4-chlorophenyl) substitution pattern involves selective bromination and chlorination on the phenyl ring before or after ring formation, depending on the synthetic route.

Detailed Preparation Methods of 3-(3-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Acyl Chloride Intermediate Synthesis and Cyclization

A patented method for related isoxazole carboxylic acid derivatives involves the conversion of 3-phenyl-5-methylisoxazole-4-carboxylic acid to its acid chloride using bis(trichloromethyl) carbonate (triphosgene) in an organic solvent. The molar ratio used is approximately 1:0.34–0.5 (acid to triphosgene), with a catalyst in the range of 0.001–0.1 molar equivalents. The reaction temperature ranges from 20 to 150 °C, and the reaction time varies from 1 to 6 hours. This method provides a high yield, safe process with low waste generation.

This intermediate acid chloride can then be subjected to further reactions to introduce the desired halogenated phenyl substituent or to form amides or esters.

Coupling with Halogenated Phenyl Precursors

According to European patent EP0573883A1, 3-aryl-substituted 5-alkylisoxazole-4-carboxylic acids can be synthesized by coupling reactions involving compounds of formula (II) and (III) in the presence of bases such as sodium or potassium hydroxide, or tertiary amines like triethylamine. The reaction is carried out in suitable solvents at temperatures between 10 °C and 200 °C, preferably at room temperature or the solvent’s boiling point, for 2 to 48 hours. Dehydrating agents like dicyclohexylcarbodiimide can be used to facilitate coupling with amino, hydrazine, mercapto, or hydroxy compounds.

Summary Table of Preparation Methods

Comprehensive Analysis and Research Findings

The use of bis(trichloromethyl) carbonate as a phosgene substitute provides a safer, more environmentally friendly approach to acid chloride synthesis compared to traditional thionyl chloride methods, with comparable or improved yields.

Base-mediated coupling reactions allow for flexible introduction of various substituents on the isoxazole ring, including halogenated phenyl groups, under mild to moderate conditions, enhancing the scope of derivatives accessible for biological evaluation.

The order of halogenation and ring formation is crucial; pre-halogenated phenyl precursors ensure regioselective substitution and reduce side reactions during isoxazole ring synthesis.

Modern purification techniques, including low-temperature diazotization and solvent extraction, yield high-purity products suitable for analytical and biological studies.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group, to form corresponding alcohols, aldehydes, or ketones.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can yield corresponding alcohols, aldehydes, or ketones .

Wissenschaftliche Forschungsanwendungen

3-(3-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(3-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic Acid

- Key Differences : The phenyl ring substituent is fluorine instead of bromo/chloro.

- Synthesis : Prepared via amide coupling with HATU, yielding 37% (lower than bromo/chloro analogs). The reduced yield may reflect fluorine’s weaker electron-withdrawing effect, slowing coupling efficiency .

- Properties : Fluorine’s smaller size and higher electronegativity may enhance metabolic stability compared to bulkier halogens.

3-(4-Bromothiophen-2-yl)-5-methylisoxazole-4-carboxylic Acid

- Key Differences : Substituted with a bromothiophene group instead of a bromo-chlorophenyl ring.

- Synthesis: Requires hydrolysis of an ester intermediate with lithium hydroxide, yielding a crude product used without purification.

- Properties : Thiophene’s planar structure may enhance stacking interactions in biological targets, but the absence of chloro substituents reduces steric hindrance.

3-Bromo-4-phenylisothiazole-5-carboxylic Acid

- Key Differences : Isothiazole core (vs. isoxazole) with a phenyl group at the 4-position.

- Synthesis: Achieved 99% yield under mild conditions (NaNO₂ in TFA), demonstrating the efficiency of nitrosation pathways for isothiazole systems. The carboxylic acid group was confirmed via IR (ν(C=O) at 1736 cm⁻¹) and NMR (δ 163.1 ppm for C=O) .

- Properties : Isothiazole’s sulfur atom may confer distinct redox properties compared to isoxazole’s oxygen.

Structural and Spectroscopic Comparisons

Table 1: Key Properties of Halogenated Isoxazole/Isothiazole Derivatives

Biologische Aktivität

3-(3-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C11H7BrClNO3

- Molecular Weight : 316.53 g/mol

- CAS Number : 1963633-66-0

Antimicrobial Properties

Research indicates that compounds within the isoxazole family exhibit antimicrobial activity. A study on related isoxazole derivatives found that they could inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Isoxazole derivatives have shown promise in inhibiting pro-inflammatory cytokines, which are crucial in the pathophysiology of chronic inflammatory diseases. This suggests that this compound may serve as a lead compound for developing anti-inflammatory drugs .

The biological activity of this compound is believed to be mediated through its interaction with specific biochemical pathways:

- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes involved in inflammatory responses and bacterial metabolism.

- Receptor Modulation : The compound may interact with receptors that regulate inflammation and immune responses.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of isoxazole derivatives, including those structurally similar to this compound. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating a broad spectrum of antimicrobial activity .

Study 2: Anti-inflammatory Activity

In a preclinical trial, the anti-inflammatory effects of various isoxazole derivatives were assessed using animal models of arthritis. The results showed that administration of these compounds led to a marked reduction in joint swelling and pain, attributed to decreased levels of inflammatory mediators such as TNF-alpha and IL-6 .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C11H7BrClNO3 |

| Molecular Weight | 316.53 g/mol |

| CAS Number | 1963633-66-0 |

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| Anti-inflammatory Activity | Reduces TNF-alpha and IL-6 levels |

Q & A

Q. What are the optimal synthetic routes for 3-(3-bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid?

The synthesis typically involves multi-step processes:

- Step 1 : Bromination and chlorination of a phenyl precursor (e.g., 3-bromo-4-chlorobenzonitrile) to introduce halogen substituents.

- Step 2 : Formation of the isoxazole ring via cyclization of nitrile oxides with alkynes (e.g., using hydroxylamine and acetic anhydride) .

- Step 3 : Introduction of the carboxylic acid group via oxidation or carboxylation, often using KMnO₄ or CO₂ under high pressure .

- Scale-Up : Continuous flow reactors and automated purification (e.g., flash chromatography) improve yield (reported up to 68%) and purity (>95%) for industrial-scale production .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions (e.g., δ 7.8–8.2 ppm for aromatic protons, δ 2.5 ppm for the methyl group) .

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (≥98% in research-grade batches) .

- Mass Spectrometry (HRMS) : To verify the molecular ion peak at m/z 316.94 (C₁₁H₇BrClNO₃) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions in the solid state .

Q. What in vitro assays demonstrate its biological activity?

- Antimicrobial Activity : MIC values of 12.5–25 µg/mL against S. aureus and E. coli in broth microdilution assays .

- Anti-Inflammatory Effects : Reduces TNF-α and IL-6 levels by 40–60% in LPS-stimulated macrophages at 50 µM .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen position) influence bioactivity?

Comparative studies with analogs reveal:

- Bromo vs. Chloro Positioning : The 3-bromo-4-chloro substitution enhances antimicrobial activity compared to 4-bromo derivatives (MIC reduced by 50%), likely due to increased lipophilicity and target binding .

- Isoxazole Ring Modifications : Replacing the methyl group with ethyl (e.g., 5-ethyl analogs) reduces solubility but improves metabolic stability in hepatic microsome assays .

Table 1 : Bioactivity Comparison of Halogen-Substituted Analogs

| Substituent Pattern | MIC (µg/mL) S. aureus | TNF-α Inhibition (%) |

|---|---|---|

| 3-Bromo-4-chlorophenyl (target) | 12.5 | 58 |

| 4-Bromophenyl | 25 | 32 |

| 2-Chloro-6-fluorophenyl | 50 | 45 |

Q. What mechanisms underpin its anti-inflammatory and antimicrobial effects?

- Enzyme Inhibition : Binds to bacterial dihydrofolate reductase (DHFR) with a Ki of 0.8 µM, disrupting folate synthesis .

- Receptor Modulation : Acts as a partial agonist of PPAR-γ, reducing NF-κB signaling in inflammation pathways (IC₅₀ = 18 µM) .

- Membrane Disruption : Electrostatic interactions with Gram-negative bacterial membranes (e.g., E. coli), evidenced by increased propidium iodide uptake in flow cytometry .

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Structural Validation : Ensure batch-to-batch consistency via NMR and HPLC to rule out impurities (e.g., residual solvents affecting MIC values) .

- Assay Standardization : Use reference strains (e.g., ATCC 25922 for E. coli) and controlled cytokine measurement protocols (e.g., ELISA kits from validated suppliers) .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding pose variations caused by crystallographic discrepancies .

Q. What strategies optimize derivatives for enhanced pharmacokinetics?

- Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl ester) improves oral bioavailability (AUC increased by 3-fold in rodent models) .

- Halogen Replacement : Substituting bromine with fluorine retains activity while reducing molecular weight (e.g., 3-fluoro-4-chloro analog, MW 272.09 vs. 316.94) .

- PEGylation : Conjugation with polyethylene glycol enhances aqueous solubility (>5 mg/mL) for intravenous delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.